2-Fluoro-5-nitropyrimidine
Overview
Description
2-Fluoro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2FN3O2 It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 5 are replaced by a fluorine atom and a nitro group, respectively
Biochemical Analysis
Biochemical Properties
It is known that pyrimidines play a crucial role in biochemical reactions, particularly as components of nucleotides in DNA and RNA
Cellular Effects
Given its structural similarity to other pyrimidines, it may influence cell function by interacting with cellular pathways involved in DNA replication and RNA transcription .
Molecular Mechanism
It is known that fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . This could potentially lead to changes in gene expression and cellular function .
Metabolic Pathways
It is known that pyrimidines are metabolized through a series of enzymatic reactions involving deamination, ring opening, and beta-oxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-nitropyrimidine typically involves the nitration of 2-fluoropyrimidine. One common method is the reaction of 2-fluoropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position.
Another method involves the diazotization of 2-amino-5-nitropyrimidine followed by fluorination. This process includes the treatment of 2-amino-5-nitropyrimidine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with a fluorinating agent such as hydrogen fluoride or tetrafluoroborate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient heat management and high yield. The use of automated systems for reagent addition and temperature control can enhance the safety and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Nucleophilic Substitution: Products include 2-amino-5-nitropyrimidine, 2-alkoxy-5-nitropyrimidine, and 2-thio-5-nitropyrimidine.
Reduction: The major product is 2-fluoro-5-aminopyrimidine.
Oxidation: Potential products include this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-Fluoro-5-nitropyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactivity.
Materials Science: It is employed in the synthesis of advanced materials, including organic semiconductors and polymers with specific electronic properties.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-nitropyridine
- 2-Chloro-5-nitropyrimidine
- 2-Fluoro-4-nitropyrimidine
- 5-Fluoro-2-nitropyrimidine
Uniqueness
2-Fluoro-5-nitropyrimidine is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
Properties
IUPAC Name |
2-fluoro-5-nitropyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2FN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDBZXCLAVZHBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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